
Ethyl 3-(4-aminobutylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-aminobutylamino)propanoate is a chemical compound that belongs to the family of amino acid derivatives. It is synthesized through a multistep process that involves the reaction of several chemical reagents. This compound has gained significant attention in the scientific community due to its potential applications in a wide range of fields, including drug discovery, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-aminobutylamino)propanoate is not fully understood, but it is thought to act by modifying the structure and function of proteins and peptides. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in a wide range of biological processes.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(4-aminobutylamino)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-(4-aminobutylamino)propanoate is its versatility. It can be used as a building block in the synthesis of more complex compounds, and it can be used to modify proteins and peptides. Additionally, it has been shown to have activity against several disease targets. However, one of the main limitations of Ethyl 3-(4-aminobutylamino)propanoate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 3-(4-aminobutylamino)propanoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's potential use in drug discovery, particularly for the treatment of cancer and inflammatory diseases. Additionally, the compound's potential use in the modification of proteins and peptides could be further explored, as this could have implications for the development of new therapeutics and diagnostics. Finally, the compound's potential toxicity could be further studied to better understand its safety profile and to identify any potential side effects.
Métodos De Síntesis
The synthesis of Ethyl 3-(4-aminobutylamino)propanoate involves a multistep process that starts with the reaction of ethyl acetoacetate and 1,4-dibromobutane. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroformate to form the final product, Ethyl 3-(4-aminobutylamino)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-aminobutylamino)propanoate has potential applications in a wide range of scientific fields. It has been studied for its potential use as a drug discovery tool, as it has been shown to have activity against several disease targets. It has also been studied for its potential use in biochemistry and molecular biology, as it can be used to modify proteins and peptides. Additionally, it has been used as a building block in the synthesis of more complex compounds.
Propiedades
Número CAS |
16545-40-7 |
|---|---|
Nombre del producto |
Ethyl 3-(4-aminobutylamino)propanoate |
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
ethyl 3-(4-aminobutylamino)propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3 |
Clave InChI |
SNCCVKSVZSNIEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNCCCCN |
SMILES canónico |
CCOC(=O)CCNCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



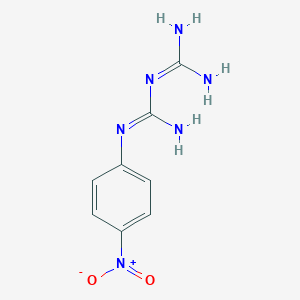

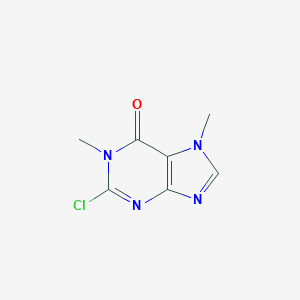

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
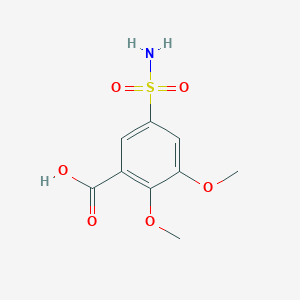
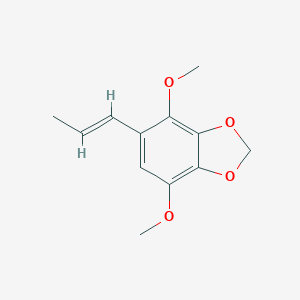
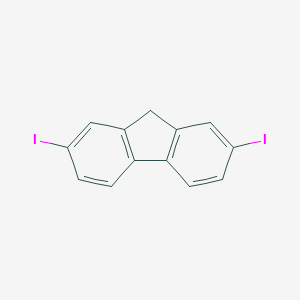
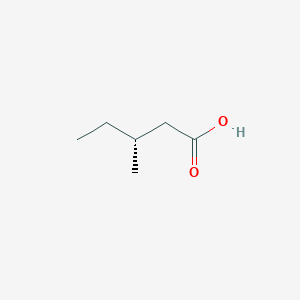
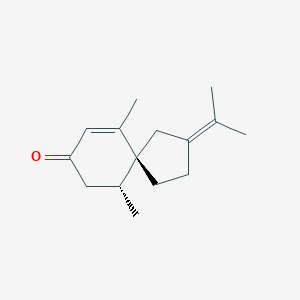
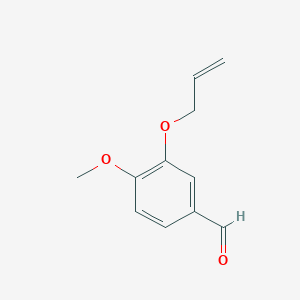
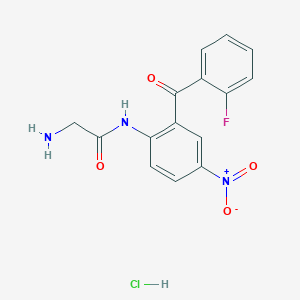
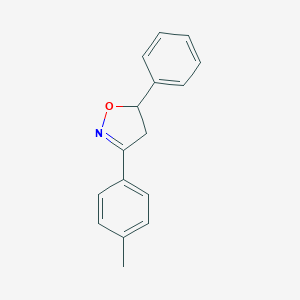
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)